molecular formula C19H20N4O B1663758 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide CAS No. 1038915-75-1

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Numéro de catalogue B1663758
Numéro CAS: 1038915-75-1
Poids moléculaire: 320.4 g/mol
Clé InChI: PCHKPVIQAHNQLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

Specific Scientific Field

This compound is used in the field of Cancer Research , specifically in the treatment of Ovarian Cancer .

Summary of the Application

The compound is a key component of Niraparib , a poly (ADP-ribose) polymerase inhibitor (PARPi) used in the treatment of ovarian cancer . It has been approved by the FDA and EMA .

Methods of Application or Experimental Procedures

The compound is used in the formulation of Niraparib, which is administered to patients as part of their treatment regimen . The specific dosage and administration details would depend on the patient’s condition and the doctor’s prescription.

Results or Outcomes

The use of Niraparib has shown promising results in the treatment of ovarian cancer. It has been found to be effective in aiding the treatment of ovarian cancer, with recent progress in its application being assessed .

Application in Drug Design

Specific Scientific Field

This compound is used in the field of Drug Design , specifically in the synthesis of Piperidine Derivatives .

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound is used in the synthesis of various piperidine derivatives .

Methods of Application or Experimental Procedures

The compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesized piperidine derivatives have shown potential pharmacological activity .

Propriétés

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 2
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 3
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 4
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 5
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Citations

For This Compound
19
Citations
I Denya, SF Malan, J Joubert - Expert opinion on therapeutic …, 2018 - Taylor & Francis
Introduction: Indazoles are heterocyclic moieties rarely found in nature. They are nitrogen containing chemical compounds composed of a pyrazole ring condensed with a benzene ring. …
Number of citations: 93 www.tandfonline.com
V Srivastava, SP Singh - Chemistry & Biology Interface, 2021 - search.ebscohost.com
In vitro antiprotozoal assays against E. histolytica, G. intestinalis, and T. vaginalis of synthesized derivatives of 2H-Indazol were accredited. Tert-butyl 4-(5-amino-6-methoxy-2H-indazol-…
Number of citations: 1 search.ebscohost.com
S Huang, B Zhang, Y Chen, H Liu, Y Liu, X Li… - … of Pharmacology and …, 2018 - ASPET
Poly(ADP-ribose) polymerase (PARP) is an NAD-consuming enzyme and its specific role in the pathogenesis of alcoholic fatty liver disease (AFLD) remains elusive. In this study, we …
Number of citations: 12 jpet.aspetjournals.org
CW Fong - 2022 - hal.science
An examination of a wide and structurally diverse range of small molecule PARP and PD-L1 inhibitors shows that efficacy is determined by the energies and location of the HOMOs and …
Number of citations: 0 hal.science
LJ Scott - Drugs, 2017 - Springer
Oral niraparib, a highly-selective, potent poly(ADP-ribose) polymerase (PARP)-1 and PARP-2 inhibitor, is approved in the USA for the maintenance treatment of adult patients with …
Number of citations: 144 link.springer.com
MFP Maiorano, BA Maiorano, A Biancofiore, G Cormio… - Pharmaceuticals, 2023 - mdpi.com
Ovarian cancer (OC) is the eighth most common cancer among the female population and the most lethal of all the female reproductive system malignancies. Poly (ADP-ribose) …
Number of citations: 7 www.mdpi.com
E Balali, S Sandi, M Sheikhi, S Shahab… - Main Group …, 2022 - content.iospress.com
The adsorption of the Zejula drug on the surface of B12N12 nanocluster has studied using DFT and TD-DFT. The quantum calculations have performed at the M062X/6–311++ G (d, p) …
Number of citations: 6 content.iospress.com
SDM Gullipalli, S Veeraraghavan, M Kuna - ijapbjournal.com
Niraparib, a PARP Inhibitor which is a novel ovarian cancer drug. For applicability to pharmacokinetic study, a LC-MS/MS based method for monitoring plasma levels of niraparib was …
Number of citations: 2 ijapbjournal.com
S Korkmaz‐Icöz, B Szczesny, M Marcatti… - British Journal of …, 2018 - Wiley Online Library
Background and Purpose Olaparib, rucaparib and niraparib, potent inhibitors of poly(ADP‐ribose) polymerase (PARP) are approved as anti‐cancer drugs in humans. Considering the …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
KA Skelding, LF Lincz - Cancers, 2021 - mdpi.com
Simple Summary PARP inhibitors are a class of orally active drugs that kill a range of cancer types by inducing synthetic lethality. The usefulness of PARP inhibitors for the treatment of …
Number of citations: 8 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.